molecular formula C10H12F2N2O B7455692 1-(2,4-Difluorophenyl)-3-propan-2-ylurea

1-(2,4-Difluorophenyl)-3-propan-2-ylurea

Cat. No.: B7455692
M. Wt: 214.21 g/mol
InChI Key: QBBYQRXPTOICCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-propan-2-ylurea is a urea derivative featuring a 2,4-difluorophenyl group and an isopropyl moiety. Compounds with the 2,4-difluorophenyl motif, such as fluconazole derivatives, are frequently designed via computational docking to optimize CYP51 binding, enhancing antifungal potency and spectrum . The urea linkage in this compound may influence its pharmacokinetic properties, including solubility and metabolic stability, compared to triazole or tetrazole-based antifungals .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-6(2)13-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBYQRXPTOICCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

Diflunisal is primarily recognized for its role as a non-steroidal anti-inflammatory drug (NSAID). Its applications include:

  • Pain Management : It is used to alleviate mild to moderate pain and reduce inflammation. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis, leading to pain and inflammatory responses.
  • Cancer Research : Recent studies have highlighted its potential as an anticancer agent. Diflunisal has been shown to induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Biochemical Applications

Diflunisal's biochemical properties allow it to serve as a reference compound in various studies:

  • Pharmacodynamics and Pharmacokinetics : It is utilized to study the pharmacological effects of other NSAIDs, providing insights into drug interactions and efficacy profiles .
  • Molecular Mechanisms : Researchers investigate the molecular pathways affected by Diflunisal, particularly its role in COX inhibition and subsequent effects on cellular signaling pathways involved in inflammation and cancer progression .

Toxicology Studies

The safety profile of Diflunisal has been extensively studied:

  • Adverse Effects : While generally considered safe at therapeutic doses, high doses can lead to gastrointestinal bleeding, renal toxicity, and liver damage. Ongoing research aims to optimize dosing regimens to minimize these risks .

Case Study 1: Cancer Treatment Synergy

A study explored the synergistic effects of Diflunisal when combined with tamoxifen in breast cancer models. The combination demonstrated enhanced apoptosis rates compared to monotherapy, suggesting potential for improved treatment outcomes in breast cancer patients.

Case Study 2: Neuroprotective Effects

Diflunisal's neuroprotective properties have been investigated in models of Alzheimer's disease. It was found to modulate amyloid-beta pathology, indicating its potential role in neurodegenerative disease management .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Pain ManagementTreatment of mild to moderate painEffective analgesic with prolonged effects
Cancer ResearchInduction of apoptosis in cancer cellsEnhanced efficacy when combined with other agents
Biochemical StudiesReference compound for pharmacokinetic studiesProvides insights into NSAID interactions
ToxicologySafety profile evaluationIdentified adverse effects at high doses

Current Research Trends

The current state of research on Diflunisal focuses on:

  • Drug Repurposing : Investigating its use beyond traditional NSAID applications, particularly in oncology and neurology.
  • Formulation Development : Efforts are underway to create new formulations that enhance solubility and bioavailability for better therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structural Features Target Enzyme Antifungal Spectrum/Activity Additional Notes References
1-(2,4-Difluorophenyl)-3-propan-2-ylurea Urea core, 2,4-difluorophenyl, isopropyl group CYP51 (inferred) Broad-spectrum (hypothesized based on analogs) Potential for metabolic stability due to urea linkage
Fluconazole analogs (e.g., 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols) Triazole ring, 2,4-difluorophenyl, variable benzylamino substituents CYP51 MIC ≤ 0.125 µg/mL against Candida albicans, Aspergillus fumigatus Enhanced activity via triazole-CYP51 heme iron coordination
Oteseconazole (MMV1634386) Tetrazole ring, trifluoroethoxy group, difluorophenyl CYP51 Potent against azole-resistant Candida spp. Tetrazole improves bioavailability; approved for recurrent vulvovaginal candidiasis
Tetrazole-based triazole derivatives Tetrazole-aryl-piperazine chain, difluorophenyl, triazole CYP51 IC₅₀: 0.5–2.0 µg/mL against C. neoformans and Aspergillus spp. Synergistic effects from aryl-piperazine enhance cellular uptake
1-(4-Acetylphenyl)-3-propan-2-ylurea Urea core, acetylphenyl group, isopropyl Not reported Limited antifungal activity (structural dissimilarity to CYP51-targeting azoles) Demonstrates role of 2,4-difluorophenyl in target binding
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine ring, carboxylic acid, difluorophenyl Non-CYP51 Anti-inflammatory, anticancer (e.g., IC₅₀: 10 µM in breast cancer cell lines) Divergent biological applications due to pyrrolidine scaffold

Key Findings and Trends

  • Role of Fluorine Substituents : The 2,4-difluorophenyl group enhances lipophilicity and CYP51 binding across analogs, as seen in fluconazole derivatives and oteseconazole .
  • Heterocyclic Core Impact : Triazole and tetrazole rings improve antifungal potency via direct coordination to CYP51’s heme iron, whereas urea derivatives may rely on hydrogen bonding or hydrophobic interactions .
  • Substituent Flexibility: Variable substituents (e.g., benzylamino in fluconazole analogs, trifluoroethoxy in oteseconazole) fine-tune pharmacokinetics and spectrum. For example, oteseconazole’s trifluoroethoxy group reduces off-target toxicity .
  • Scaffold-Diversified Compounds: Pyrrolidine-based derivatives (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit non-antifungal activities, underscoring the importance of scaffold choice in drug design .

Preparation Methods

Step 1: Synthesis of 2,4-Difluorophenyl Isocyanate

Reagents :

  • 2,4-Difluoroaniline (1.0 eq)

  • Triphosgene (0.33 eq, due to its trimeric nature)

  • Triethylamine (Et₃N, 2.0 eq)

  • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure :

  • Dissolve 2,4-difluoroaniline in anhydrous DCM under nitrogen atmosphere.

  • Add triphosgene portionwise at 0–5°C, followed by dropwise addition of Et₃N.

  • Stir the mixture at room temperature for 2–4 hours, monitoring reaction progress via thin-layer chromatography (TLC).

  • Evaporate solvents under reduced pressure to isolate the crude isocyanate.

Key Considerations :

  • Triphosgene’s controlled release of phosgene minimizes handling risks while ensuring efficient conversion.

  • Excess Et₃N neutralizes HCl byproducts, preventing protonation of the aniline nucleophile.

Step 2: Coupling with Isopropylamine

Reagents :

  • Crude 2,4-difluorophenyl isocyanate (1.0 eq)

  • Isopropylamine (1.2 eq)

  • THF/DCM (1:1 v/v) mixture

Procedure :

  • Dissolve the isocyanate intermediate in THF/DCM.

  • Add isopropylamine dropwise at room temperature.

  • Reflux for 4–6 hours until TLC confirms complete consumption of the isocyanate.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (THF/ethyl acetate).

Yield and Purity :

  • Theoretical yield: 85–92% (based on analogous syntheses).

  • Purity: >95% (HPLC), with characteristic melting point ≈185–190°C.

Alternative Synthetic Routes

Phosgene Gas Method

While less common due to safety concerns, phosgene gas directly converts amines to isocyanates:

Reaction Scheme :

2,4-Difluoroaniline+COCl22,4-Difluorophenyl Isocyanate+2HCl\text{2,4-Difluoroaniline} + \text{COCl}_2 \rightarrow \text{2,4-Difluorophenyl Isocyanate} + 2\text{HCl}
Isocyanate+Isopropylamine1-(2,4-Difluorophenyl)-3-Propan-2-Ylurea\text{Isocyanate} + \text{Isopropylamine} \rightarrow \text{1-(2,4-Difluorophenyl)-3-Propan-2-Ylurea}

Conditions :

  • Phosgene bubbled into a cooled (−10°C) DCM solution of 2,4-difluoroaniline.

  • Requires stringent safety measures (e.g., fume hoods, gas scrubbers).

Outcome :

  • Yield: 75–80% (lower due to side reactions like carbamate formation).

  • Purity: ~90%, necessitating column chromatography for purification.

Carbamoyl Chloride Intermediate Route

This method avoids gaseous reagents by employing preformed carbamoyl chlorides:

Procedure :

  • React 2,4-difluoroaniline with phosgene to form 2,4-difluorophenylcarbamoyl chloride.

  • Treat with isopropylamine in the presence of Et₃N.

Challenges :

  • Carbamoyl chlorides are moisture-sensitive, requiring anhydrous conditions.

  • Competitive hydrolysis reduces yields to 60–70%.

Optimization of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (THF, DCM) : Enhance isocyanate stability and amine nucleophilicity.

  • Ether-water biphasic systems : Improve yields by minimizing side reactions (e.g., urea dimerization).

Temperature Control

  • Isocyanate formation : 0–5°C suppresses exothermic side reactions.

  • Coupling step : Reflux (60–70°C) accelerates urea bond formation.

Stoichiometry and Catalysis

  • Triphosgene : Substoichiometric amounts (0.33 eq) suffice due to its trimeric structure.

  • Catalytic DMAP (4-dimethylaminopyridine) : Accelerates urea formation by stabilizing transition states.

Analytical Characterization

Spectroscopic Data

FT-IR (ATR) :

  • ν(C=O)\nu(\text{C=O}): 1630–1670 cm⁻¹ (urea carbonyl).

  • ν(N-H)\nu(\text{N-H}): 3300–3400 cm⁻¹ (broad, urea NH stretches).

¹H NMR (DMSO-d₆) :

  • Aromatic protons (2,4-difluorophenyl): δ 7.45–7.85 ppm (multiplet).

  • Isopropyl CH₃: δ 1.15 ppm (doublet, J = 6.5 Hz).

  • Urea NH: δ 8.90–9.20 ppm (broad singlet).

¹³C NMR :

  • Carbonyl (C=O): δ 155–158 ppm.

  • Fluorinated carbons: δ 112–120 ppm (JC-F ≈ 245 Hz).

Crystallography

Single-crystal X-ray diffraction (analogous to Güngör et al.) reveals:

  • Planar urea core : Dihedral angle <10° between aryl and urea planes.

  • Intermolecular H-bonding : Stabilizes crystal lattice via N-H···O interactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Safety Scalability
Triphosgene-mediated85–92>95ModerateHigh
Phosgene gas75–8090LowModerate
Carbamoyl chloride60–7085ModerateLow

Key Takeaways :

  • Triphosgene offers the best balance of yield and safety for lab-scale synthesis.

  • Industrial applications may favor phosgene gas despite hazards due to cost efficiency.

Industrial-Scale Production Considerations

  • Continuous flow reactors : Mitigate phosgene exposure risks while enhancing mixing efficiency.

  • Green chemistry alternatives :

    • Diphenyl carbonate : Non-toxic carbonyl source under basic conditions.

    • Enzymatic catalysis : Urease-mediated coupling (experimental stage).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.